molecular formula C11H16O3 B1598952 2,5-Diethoxybenzyl alcohol CAS No. 351002-98-7

2,5-Diethoxybenzyl alcohol

Cat. No.: B1598952
CAS No.: 351002-98-7
M. Wt: 196.24 g/mol
InChI Key: DUQDSCGMPBHENF-UHFFFAOYSA-N
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Description

Contextual Significance within Modern Organic Synthesis

The true significance of 2,5-diethoxybenzyl alcohol lies in its utility as a precursor to more complex molecules. It is often employed in multi-step syntheses where the diethoxybenzene core is a desired structural motif. The alcohol functionality can be readily oxidized to form the corresponding aldehyde, 2,5-diethoxybenzaldehyde (B1352808), a key intermediate in its own right. sigmaaldrich.com This aldehyde can then participate in a wide array of carbon-carbon bond-forming reactions, such as aldol (B89426) condensations and Wittig reactions, to construct more elaborate molecular architectures.

Furthermore, the benzyl (B1604629) alcohol itself can be converted to a benzyl halide, a reactive intermediate for nucleophilic substitution reactions. This allows for the introduction of various functional groups, expanding the synthetic utility of the original scaffold. The presence of the two ethoxy groups, being electron-donating, activates the aromatic ring towards electrophilic substitution, although this can also lead to challenges in controlling regioselectivity.

Historical Evolution of Research on Dialkoxybenzyl Alcohols

Research into dialkoxybenzyl alcohols is intrinsically linked to the broader exploration of substituted aromatic compounds that began in the late 19th and early 20th centuries. Early investigations were primarily focused on the synthesis and characterization of these compounds, often as derivatives of naturally occurring substances or as part of systematic studies on the effects of substituents on the properties of benzene (B151609) derivatives.

The dimethoxy analogue, 2,5-dimethoxybenzyl alcohol, has historically received more attention due to the ready availability of its precursors. chemicalbook.combloomtechz.com Methods for the synthesis of dialkoxybenzyl alcohols have evolved over time. Initial approaches often involved the reduction of the corresponding dialkoxybenzoic acids or their esters. A significant advancement came with the development of more selective reducing agents that could reduce a benzaldehyde (B42025) to a benzyl alcohol without affecting other functional groups.

The Vilsmeier-Haack reaction, which introduces an aldehyde group onto an activated aromatic ring like 1,4-diethoxybenzene (B87031), followed by reduction, became a common synthetic route. bloomtechz.com Another established method involves the Reimer-Tiemann reaction on a p-alkoxyphenol, followed by etherification and reduction. chemicalbook.comcqu.edu.cn The development of metal-catalyzed cross-coupling reactions in the latter half of the 20th century provided new avenues for the synthesis of more complex dialkoxybenzyl alcohol derivatives.

The focus of research has also shifted over time. While early work was centered on fundamental synthesis and characterization, later studies began to explore the applications of these compounds in various fields, including pharmaceuticals and materials science. This set the stage for the more targeted research trajectories currently being pursued for specific compounds like this compound.

Overview of Current Academic Research Trajectories for this compound

Current academic research involving this compound is primarily concentrated in the area of synthetic methodology and the preparation of novel functional molecules. One significant trajectory is its use as a starting material for the synthesis of substituted aromatic compounds with potential applications in medicinal chemistry and materials science. Researchers are exploring new and more efficient ways to transform the benzyl alcohol functionality and to further functionalize the aromatic ring.

A notable area of interest is the use of this compound and its derivatives in the construction of larger, more complex molecular frameworks. For instance, its dimethoxy counterpart has been used in the synthesis of pillar[n]arenes, a class of macrocyclic host molecules. chemicalbook.comsigmaaldrich.com While direct research on the diethoxy version in this context is less prevalent, the principles are transferable.

The photochemical properties of benzyl alcohols, particularly nitrobenzyl derivatives, are another area of active investigation. rsc.org While not a nitrobenzyl alcohol itself, the study of photochemical reactions on substituted benzyl alcohols provides a basis for potential future research into the light-induced reactions of this compound.

Furthermore, the compound serves as a useful model for studying the influence of multiple alkoxy substituents on the reactivity of the benzylic position. This fundamental research contributes to a deeper understanding of reaction mechanisms and can inform the design of new synthetic strategies. While extensive research on the specific applications of this compound is still emerging, its role as a versatile intermediate in organic synthesis continues to be explored.

Compound Data

Compound NameMolecular Formula
This compoundC₁₁H₁₆O₃
2,5-DiethoxybenzaldehydeC₁₁H₁₄O₃
1,4-DiethoxybenzeneC₁₀H₁₄O₂
2,5-Dimethoxybenzyl alcoholC₉H₁₂O₃
Pillar[n]arenes(C₉H₁₀O₂)n

Interactive Data Table: Physicochemical Properties

PropertyValue
Molecular Weight196.24 g/mol
Melting Point59-63 °C sigmaaldrich.com
Boiling PointNot available
DensityNot available
SolubilityNot available

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2,5-diethoxyphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O3/c1-3-13-10-5-6-11(14-4-2)9(7-10)8-12/h5-7,12H,3-4,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUQDSCGMPBHENF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)OCC)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00399224
Record name 2,5-Diethoxybenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00399224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

351002-98-7
Record name 2,5-Diethoxybenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00399224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2,5 Diethoxybenzyl Alcohol and Analogues

Classical and Established Synthetic Routes

Traditional methods for synthesizing 2,5-diethoxybenzyl alcohol are well-documented and widely practiced. These routes are characterized by their straightforward reaction mechanisms and the use of common laboratory reagents.

A primary strategy for the synthesis of this compound involves the reduction of a carbonyl group. This can be accomplished starting from either an aldehyde or a carboxylic acid derivative, each requiring specific reducing agents and conditions.

The reduction of 2,5-diethoxybenzaldehyde (B1352808) to this compound is a common and efficient transformation. nih.gov This is typically achieved using a mild reducing agent such as sodium borohydride (B1222165) (NaBH₄). ugm.ac.idambeed.com The reaction is generally performed in a protic solvent like methanol (B129727) or ethanol (B145695), where the borohydride anion provides a hydride to the electrophilic carbonyl carbon. The process is often conducted at reduced temperatures, for instance, -10°C, to minimize potential side reactions.

A detailed two-step synthesis starting from 1,4-dimethoxybenzene (B90301) involves an initial Friedel-Crafts formylation to produce 2,5-dimethoxybenzaldehyde. This intermediate is then reduced using sodium borohydride in methanol to yield the corresponding benzyl (B1604629) alcohol. While catalytic hydrogenation with palladium on carbon (Pd/C) presents an alternative, it necessitates high-pressure conditions and carries the risk of over-reduction.

Table 1: Reduction of 2,5-Diethoxybenzaldehyde

Precursor Reagent Solvent Temperature Product
2,5-Diethoxybenzaldehyde Sodium Borohydride (NaBH₄) Methanol -10°C This compound
2,5-Dimethoxybenzaldehyde Sodium Borohydride (NaBH₄) Methanol -10°C 2,5-Dimethoxybenzyl alcohol

A more potent reducing agent is required for the reduction of carboxylic acids and their derivatives, such as esters. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation. masterorganicchemistry.comyoutube.comlibretexts.org Unlike sodium borohydride, LiAlH₄ is strong enough to reduce the less electrophilic carbonyl carbon of a carboxylic acid or ester to a primary alcohol. libretexts.orgrsc.org The reaction is typically carried out in an aprotic solvent like diethyl ether or tetrahydrofuran. chemicalbook.com The mechanism involves the addition of two hydride equivalents to the carbonyl carbon, proceeding through an aldehyde intermediate which is further reduced in situ. youtube.comlibretexts.org

Table 2: Reduction of 2,5-Diethoxybenzoic Acid Derivatives

Precursor Reagent Solvent Product
2,5-Diethoxybenzoic Acid Lithium Aluminum Hydride (LiAlH₄) Diethyl Ether This compound
Methyl 2,5-Diethoxybenzoate Lithium Aluminum Hydride (LiAlH₄) Tetrahydrofuran This compound

An alternative synthetic route to this compound begins with the formylation of 1,4-diethoxybenzene (B87031). lookchem.com This electrophilic aromatic substitution reaction introduces a formyl group (-CHO) onto the benzene (B151609) ring, yielding 2,5-diethoxybenzaldehyde. A common method for this is the Vilsmeier-Haack reaction, which utilizes a Vilsmeier reagent, typically formed from a mixture of N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). chemistrysteps.comorganic-chemistry.orgijpcbs.com This reaction is particularly effective for electron-rich aromatic compounds. organic-chemistry.org

Another approach is the Gattermann-Koch reaction, which uses carbon monoxide and hydrochloric acid in the presence of a catalyst like aluminum chloride. thieme-connect.de However, the Vilsmeier-Haack reaction is often preferred due to its milder conditions. Once the 2,5-diethoxybenzaldehyde is synthesized, it can be reduced to the target alcohol as described in section 2.1.1.1.

One reported synthesis involves a two-step process starting from 1,4-dimethoxybenzene. The first step is a Friedel-Crafts formylation using titanium tetrachloride (TiCl₄) as a Lewis acid catalyst in dichloromethane (B109758) (DCM) at low temperatures to form 2,5-dimethoxybenzaldehyde. This is then followed by reduction with sodium borohydride.

Reduction-Based Approaches from Corresponding Carbonyl Precursors

Advanced and Sustainable Synthetic Approaches

Modern synthetic chemistry emphasizes the development of more efficient and environmentally benign methods. These advanced approaches often rely on catalysis to achieve high selectivity and yield under milder conditions.

Catalytic methods offer a promising avenue for the selective synthesis of this compound and its analogs. Lewis acid catalysis, in particular, has been explored for various transformations in organic synthesis. rsc.orgnih.gov In the context of producing benzyl alcohols, Lewis acids can be employed to activate carbonyl groups towards reduction or to facilitate formylation reactions.

For instance, Lewis acids like titanium tetrachloride have been used to catalyze the formylation of 1,4-diethoxybenzene, a key precursor. Furthermore, research into the catalytic oxidation of benzyl alcohols to aldehydes using bimetallic nanoparticles, such as gold-palladium supported on activated carbon, highlights the potential for reversible and selective catalytic processes. unimi.it While this study focuses on oxidation, the principles of catalyst design can be applied to develop selective reduction catalysts. The use of Lewis acids can enhance the reactivity of reducing agents or enable the use of milder, more selective reagents. researchgate.net The development of appended Lewis acids in nickel complexes has also shown to enable catalytic oxidations, a principle that could be reversed for reductions. nih.gov

Principles of Green Chemistry in Process Optimization for this compound Synthesis

Catalytic Hydrogenation: A primary green strategy is the replacement of stoichiometric reducing agents, such as sodium borohydride, with catalytic systems. Catalytic hydrogenation of 2,5-diethoxybenzaldehyde using molecular hydrogen (H₂) is a highly atom-economical method, as the only byproduct is, in theory, water. nih.gov This process typically employs heterogeneous or homogeneous catalysts.

Heterogeneous Catalysts: Palladium on carbon (Pd/C) is a common catalyst for the hydrogenation of benzaldehydes. beilstein-journals.orgresearchgate.net However, a challenge with Pd/C can be over-reduction to the corresponding toluene (B28343) derivative. Encapsulated palladium catalysts, such as Pd(0)EnCat™, have shown improved selectivity for the desired benzyl alcohol under mild conditions (atmospheric pressure H₂). beilstein-journals.org

Homogeneous Catalysts: Well-defined iron (Fe) and manganese (Mn) pincer complexes have emerged as highly efficient and selective catalysts for aldehyde hydrogenation. nih.govnih.gov These catalysts, based on earth-abundant metals, operate under mild, base-free conditions and exhibit high tolerance for various functional groups, making them a sustainable alternative to precious metal catalysts. nih.gov

Biocatalysis: The use of enzymes or whole-cell systems represents a powerful green approach. magtech.com.cn Biocatalytic reduction of aldehydes to alcohols is often performed by alcohol dehydrogenases (ADHs) which use cofactors like NADH or NADPH. nih.gov This method offers exceptional selectivity under mild aqueous conditions (ambient temperature and pressure). nih.gov To make this process economically viable, efficient cofactor regeneration systems are crucial. One common approach is a coupled-enzyme system, for example, using formate (B1220265) dehydrogenase (FDH) to regenerate NADH while oxidizing formate to carbon dioxide. nih.gov

Solvent Selection: The choice of solvent is critical from a green chemistry perspective. Traditional organic solvents are often volatile and toxic. researchgate.net Water is the ideal green solvent, and biocatalytic reductions are typically performed in aqueous media. nih.gov For chemical hydrogenations where substrate solubility may be an issue, greener solvents like ethanol can be used. researchgate.net Solvent-free, or "dry media," reactions represent another advanced green technique, where reactants are mixed directly, sometimes with a solid support like montmorillonite (B579905) clay, eliminating solvent waste entirely. mun.ca

Table 1: Comparison of Reduction Methods for Benzaldehyde (B42025) Derivatives based on Green Chemistry Principles

Method Reagent/Catalyst Typical Solvent Key Advantages Key Disadvantages
Borohydride Reduction Sodium Borohydride (NaBH₄) Methanol/Ethanol Simple procedure, high yield. Poor atom economy (generates borate (B1201080) salts as waste), requires stoichiometric reagents.
Catalytic Hydrogenation H₂ gas with Pd/C, Fe, or Mn pincer complexes Ethanol, THF High atom economy, catalytic quantities of reagents, avoids salt waste. nih.govnih.gov Requires pressurized H₂ gas, potential for over-reduction with some catalysts. beilstein-journals.org

| Biocatalytic Reduction | Whole cells or isolated Alcohol Dehydrogenase (ADH) | Water (Buffer) | Highly selective, operates under mild conditions (ambient T/P), uses renewable catalysts. magtech.com.cnnih.gov | May require cofactor regeneration systems, potential for low substrate loading or product inhibition. nih.govnih.gov |

Strategies for Stereoselective Synthesis of Chiral Dialkoxybenzyl Alcohol Derivatives

The synthesis of chiral, single-enantiomer alcohols is of paramount importance in the pharmaceutical industry, as the biological activity of a drug is often exclusive to one stereoisomer. nih.gov Chiral dialkoxybenzyl alcohols can be synthesized using several stereoselective strategies, primarily involving the asymmetric reduction of a prochiral precursor ketone or the stereocontrolled addition of a nucleophile to an aldehyde.

Biocatalytic Asymmetric Reduction: This is one of the most effective methods for producing enantiopure alcohols. magtech.com.cn It involves the reduction of a prochiral ketone (e.g., 2,5-diethoxyacetophenone) using microbial whole cells or isolated enzymes. Ketoreductases (KREDs) and alcohol dehydrogenases (ADHs) are highly enantioselective and can produce either the (R) or (S) alcohol with high enantiomeric excess (e.e.), depending on the specific enzyme chosen. nih.govnih.gov This approach is highly valued for its green credentials, as it operates under mild, aqueous conditions. nih.gov

Asymmetric Catalytic Hydrogenation: This method employs a chiral catalyst to deliver hydrogen to one face of the carbonyl group of a prochiral ketone selectively. These catalysts typically consist of a metal center (like ruthenium, rhodium, or iridium) coordinated to a chiral ligand. The careful design of the chiral ligand is essential for achieving high enantioselectivity.

Chiral Auxiliaries: An alternative strategy involves the temporary attachment of a chiral molecule, known as a chiral auxiliary, to the substrate. numberanalytics.com This auxiliary directs the stereochemical course of a reaction, such as a nucleophilic addition or a reduction. After the desired stereocenter is created, the auxiliary is removed, yielding the enantiopure product. numberanalytics.com For example, a chiral auxiliary could be attached to a glyoxylic acid derivative which is then reacted with a diethoxybenzene precursor, followed by reduction and cleavage of the auxiliary.

Enantioselective Addition of Organometallics: Chiral secondary or tertiary alcohols can be synthesized by the enantioselective addition of organometallic reagents (e.g., dialkylzinc or Grignard reagents) to the corresponding aldehyde (e.g., 2,5-diethoxybenzaldehyde). u-szeged.hu This reaction is catalyzed by a chiral ligand, often an amino alcohol, which coordinates to the metal and controls the facial selectivity of the addition to the carbonyl group. u-szeged.hu Different regioisomers of the chiral ligand can even provide access to opposite enantiomers of the product alcohol from the same starting materials.

Table 2: Overview of Stereoselective Synthesis Strategies for Chiral Alcohols | Strategy | Principle | Typical Reagents/Catalysts | Key Features | | :--- | :--- | :--- | :--- | | Biocatalytic Reduction | Enzyme-catalyzed asymmetric reduction of a prochiral ketone. | Ketoreductases (KREDs), Alcohol Dehydrogenases (ADHs), whole microorganisms. magtech.com.cn | High enantioselectivity (>99% e.e. is common), environmentally benign (aqueous media, mild conditions), wide variety of enzymes available. nih.govnih.gov | | Asymmetric Hydrogenation | Metal-catalyzed hydrogenation using a chiral ligand to induce stereoselectivity. | Ru-, Rh-, or Ir-complexes with chiral phosphine (B1218219) or diamine ligands. | High turnover numbers, applicable to a wide range of substrates. | Requires often expensive precious metal catalysts and ligands, requires high-pressure H₂. | | Chiral Auxiliaries | A covalently bonded chiral molecule directs the stereochemical outcome of a reaction. numberanalytics.com | Evans auxiliaries, pinane-based auxiliaries. u-szeged.hu | Predictable stereochemical outcome, robust and well-established methods. | Requires additional steps for attachment and removal of the auxiliary, poor atom economy. numberanalytics.com | | Asymmetric Addition | A chiral ligand controls the enantioselective addition of a nucleophile to a carbonyl. | Dialkylzinc or Grignard reagents with chiral amino alcohol catalysts. u-szeged.hursc.org | Forms C-C bond while creating a stereocenter, can access different enantiomers by changing the ligand. u-szeged.hu | Requires stoichiometric organometallic reagents which can be sensitive to air and moisture. nih.gov |

Industrial Process Chemistry and Scalability Considerations for this compound

The transition from a laboratory-scale synthesis to industrial production of this compound requires careful consideration of factors such as cost, safety, efficiency, reactor design, and waste management. The primary industrial routes to substituted benzyl alcohols are typically based on the hydrolysis of benzyl chlorides or the hydrogenation of benzaldehydes. nih.gov

Synthetic Route Selection:

Hydrogenation of 2,5-Diethoxybenzaldehyde: This is often the preferred route on an industrial scale due to higher atom economy and cleaner reaction profiles compared to hydrolysis. The process involves the catalytic reduction of the aldehyde with hydrogen gas. nih.gov For scalability, continuous-flow reactors, such as packed-bed reactors containing the solid catalyst, are advantageous. They offer better heat and mass transfer, improved safety in handling hydrogen gas, and more consistent product quality compared to batch reactors. nih.gov

Hydrolysis of 2,5-Diethoxybenzyl Chloride: This route involves reacting the benzyl chloride with water, often in the presence of a base like sodium carbonate to neutralize the HCl byproduct. google.com A significant drawback is the formation of large quantities of salt-containing wastewater, which requires costly treatment. google.com However, processes have been developed that use a large excess of water at high temperatures (100-170 °C) without a base, allowing the resulting HCl to be recovered and reused. google.com This can be operated in continuous stirred-tank reactors (CSTRs). google.com

Scalability Challenges:

Heat Management: The hydrogenation of aldehydes is an exothermic process. On a large scale, efficient heat removal is critical to prevent runaway reactions and the formation of byproducts. Continuous-flow reactors are superior to large batch reactors in this regard.

Mass Transfer: In heterogeneous catalysis (e.g., gas-liquid-solid systems in hydrogenation), the rate of reaction can be limited by the transfer of reactants to the catalyst surface. Intense mixing and appropriate reactor design are necessary to overcome these limitations. google.com

Catalyst Handling and Lifetime: On an industrial scale, the cost, activity, and stability of the catalyst are paramount. The ability to easily separate the catalyst from the product (as in heterogeneous catalysis) and reuse it for multiple cycles is a key economic driver.

Grignard Reactions: While useful in the lab, scaling up Grignard reactions is challenging due to the high reactivity and pyrophoric nature of the reagents, as well as their incompatibility with certain functional groups. nih.gov Handling magnesium slurries and managing the strong exothermicity of the reaction requires specialized equipment, and continuous-flow systems are being explored to mitigate these risks. researchgate.net

Table 3: Comparison of Industrial Routes to Substituted Benzyl Alcohols

Parameter Hydrogenation of Benzaldehyde Hydrolysis of Benzyl Chloride
Primary Feedstocks Substituted Benzaldehyde, Hydrogen (H₂) Substituted Benzyl Chloride, Water
Key Byproducts Toluene derivatives (from over-reduction) Dibenzyl ether, HCl or salt (e.g., NaCl) google.com
Reactor Type Packed-bed continuous reactor, Batch reactor Continuous Stirred-Tank Reactor (CSTR), Batch reactor google.com
Key Advantages High atom economy, cleaner process, no salt waste. Utilizes potentially cheaper feedstocks.

| Scalability Challenges | Management of pressurized H₂, catalyst deactivation, heat removal. nih.gov | Large volumes of aqueous waste (if base is used), corrosive nature of HCl, separation of organic/aqueous phases. google.comgoogle.com |

Chemical Reactivity and Transformation Mechanisms of 2,5 Diethoxybenzyl Alcohol

Reactions Involving the Hydroxyl Functionality

The primary reaction center of 2,5-diethoxybenzyl alcohol is the benzylic hydroxyl group. Its strategic position allows for a diverse range of chemical modifications, which are fundamental in synthetic organic chemistry.

Oxidation Reactions and Mechanistic Investigations

The oxidation of this compound to 2,5-diethoxybenzaldehyde (B1352808) is a crucial transformation. This process involves the removal of two hydrogen atoms—one from the hydroxyl group and one from the benzylic carbon—to form a carbonyl group. The efficiency and selectivity of this reaction are highly dependent on the chosen oxidation system, which can range from metal-based catalysts to enzymatic and photochemical methods.

A variety of metal-based catalysts are effective for the aerobic oxidation of benzyl (B1604629) alcohols to their corresponding aldehydes, a process favored for its use of environmentally benign oxidants like molecular oxygen (O₂) or air. The selectivity for the aldehyde product over further oxidation to the carboxylic acid is a key challenge.

Bimetallic nanoparticles, particularly gold-palladium (Au-Pd) systems, have demonstrated high efficiency. mdpi.comyoutube.com The synergy between the two metals enhances catalytic activity; gold is adept at activating molecular oxygen, while palladium can stabilize reaction intermediates. mdpi.com The reaction mechanism often begins with the activation of O₂ on a gold atom, forming a peroxide-like species. This is followed by the abstraction of a hydrogen atom from the alcohol's hydroxyl group and subsequent cleavage of the C-H bond at the benzylic position to yield the aldehyde and water. mdpi.com

Non-noble metal catalysts are also gaining prominence. Molybdenum-based catalysts supported on nitrogen-doped carbon (Mo-N/C) have shown excellent conversion and selectivity (over 90%) for the partial oxidation of benzyl alcohol to benzaldehyde (B42025) under elevated temperature and pressure using air as the oxidant. Other transition metals are also employed, and their effectiveness can be influenced by reaction conditions such as the catalyst support, solvent, and temperature. For instance, vanadium(V) catalysts are also utilized for the chemoselective aerobic oxidation of alcohols.

Table 1: Comparison of Metal-Catalyzed Oxidation Systems for Benzyl Alcohol

Catalyst System Oxidant Temperature Key Features
Au-Pd Nanoparticles O₂ / Air 80-130°C High selectivity for aldehyde; synergistic effect between metals enhances activity. mdpi.com
Mo-N/C Air 130°C Excellent conversion and selectivity (>90%); utilizes a non-noble metal.
V(V) Complex O₂ 60°C Allows for chemoselective oxidation.

This table represents typical conditions for the oxidation of benzyl alcohol, which are applicable to this compound.

Biocatalysis offers a green and highly selective alternative for alcohol oxidation. Enzymes such as alcohol dehydrogenases (ADHs) catalyze the oxidation of alcohols to aldehydes or ketones. For example, pyrroloquinoline quinone (PQQ)-dependent alcohol dehydrogenase from Pseudomonas putida exhibits broad substrate specificity towards various alcohols. researchgate.net These enzymes operate under mild conditions (biological pH and temperature) and can distinguish between different hydroxyl groups in a complex molecule, offering high chemoselectivity. researchgate.net The mechanism involves the transfer of a hydride from the alcohol substrate to an oxidized cofactor (like NAD⁺ or PQQ), which is then re-oxidized in a catalytic cycle.

Alcohol acyltransferases (AATs) are another class of enzymes that react with alcohols. While their primary function is to form esters by catalyzing the condensation of an alcohol with an acyl-CoA, the initial recognition and binding of the alcohol substrate is a critical step. researchgate.net The substrate specificity of these enzymes is determined by the shape and electronic environment of the active site. The presence of two bulky ethoxy groups in this compound would influence its fit into the enzyme's active site, affecting the reaction efficiency compared to unsubstituted benzyl alcohol.

Photoinduced oxidation provides a method to convert alcohols to carbonyl compounds using light as the energy source. These reactions often proceed through radical intermediates. In heterogeneous photocatalysis, a semiconductor like titanium dioxide (TiO₂) can be used. unina.itrsc.orgresearchgate.net Upon UV irradiation, TiO₂ generates an electron-hole pair. The photogenerated hole can directly oxidize an adsorbed benzyl alcohol molecule to a carbon-centered radical, which then reacts with oxygen to form the aldehyde. rsc.org

Alternatively, photoorganocatalysis uses small organic molecules, such as thioxanthen-9-one, as the photocatalyst. acs.org Under irradiation, the photocatalyst becomes excited and can activate molecular oxygen to singlet oxygen. This highly reactive species can then abstract a hydrogen atom from the benzylic position of the alcohol, initiating a radical process that leads to the formation of a peroxy hemiacetal intermediate. acs.org This intermediate subsequently decomposes to yield the final aldehyde product and hydrogen peroxide. acs.org The reaction can also be autocatalytic, where the product benzaldehyde itself absorbs light and promotes the oxidation of the remaining alcohol. masterorganicchemistry.com

The general pathway involves:

Excitation of a photocatalyst (e.g., TiO₂, CdS QDs, or an organic dye). researchgate.netchemguide.co.uk

Generation of a radical from the alcohol (e.g., an α-hydroxybenzyl radical) via hydrogen atom transfer or electron transfer. acs.orgchemguide.co.uk

Reaction of the radical intermediate, often with oxygen, to form the aldehyde. rsc.org

Esterification and Etherification Reactions at the Benzylic Position

The hydroxyl group of this compound can be readily converted into ester or ether linkages, which are common functional groups in organic synthesis and serve as important protecting groups.

Esterification: The reaction of this compound with a carboxylic acid to form an ester is known as Fischer esterification. beilstein-journals.org This is an acid-catalyzed equilibrium reaction. The mechanism involves protonation of the carboxylic acid's carbonyl oxygen by a strong acid catalyst (like H₂SO₄), which activates the carbonyl carbon towards nucleophilic attack by the alcohol's hydroxyl group. beilstein-journals.org A tetrahedral intermediate is formed, and after a series of proton transfers, a molecule of water is eliminated to yield the ester. beilstein-journals.org To drive the equilibrium towards the product, the water is typically removed as it is formed. Esters can also be formed under non-acidic conditions by reacting the alcohol with more reactive carboxylic acid derivatives like acid chlorides or acid anhydrides in the presence of a base. nih.gov

Etherification: Ethers can be synthesized from this compound through several methods. One common approach is the Williamson ether synthesis, which involves deprotonating the alcohol with a strong base to form an alkoxide, followed by reaction with an alkyl halide. Another method is the acid-catalyzed dehydration of two alcohol molecules to form a symmetrical ether, though this is less controlled for producing unsymmetrical ethers. More modern methods allow for the direct, selective etherification of benzylic alcohols using specific catalysts, such as iron(III) triflate or by using reagents like 2,4,6-trichloro-1,3,5-triazine (TCT) in the presence of an alcohol solvent.

Deoxygenation Strategies and Site Selectivity Control

Deoxygenation is the process of removing the hydroxyl group entirely, replacing it with a hydrogen atom to form 2,5-diethoxytoluene. Traditional methods like the Barton-McCombie reaction often require toxic reagents. Modern advancements in photoredox catalysis have provided milder and more efficient alternatives for the deoxygenation of benzylic alcohols. nih.gov

These methods often involve a two-step process in a single pot:

Activation: The hydroxyl group is first converted into a better leaving group. This is often achieved by esterification to form a benzoate (B1203000) or a xanthate ester. nih.gov

Reductive Cleavage: A photocatalyst, upon excitation by visible light, initiates a single-electron transfer (SET) process. The excited photocatalyst reduces the activated ester, which then fragments to generate a benzylic radical. This radical subsequently abstracts a hydrogen atom from a hydrogen donor in the reaction mixture to yield the final deoxygenated product.

This strategy allows for the reductive cleavage of a strong C–O bond under mild conditions. nih.gov The choice of activating group and photocatalyst is crucial for the reaction's success.

Table 2: Modern Photocatalytic Deoxygenation Methods for Benzyl Alcohols

Activating Group Photocatalyst Reductant / H-donor Key Features
3,5-Bis(trifluoromethyl)benzoate Ir(ppy)₂(dtb-bpy) Hünig's base Environmentally benign protocol using visible light; high yields for benzylic alcohols. nih.gov
Xanthate Salt Iridium Complex Triphenylphosphine / H-donor Allows for deoxygenation of primary, secondary, and tertiary alcohols under mild conditions.

This table summarizes general modern methods applicable to the deoxygenation of this compound.

Halogenation Reactions Leading to Benzylic Halides

The conversion of this compound to its corresponding benzylic halides, such as 2,5-diethoxybenzyl chloride or bromide, is a fundamental transformation in organic synthesis. This process typically involves the reaction of the alcohol with a suitable halogenating agent. Common reagents for this purpose include thionyl chloride (SOCl₂) for chlorination and phosphorus tribromide (PBr₃) for bromination. masterorganicchemistry.compearson.com

The reaction with thionyl chloride is often carried out in a non-polar solvent like dichloromethane (B109758). prepchem.com To neutralize the HCl generated during the reaction, a base such as pyridine (B92270) or 2,4,6-collidine may be added. prepchem.comlibretexts.org The mechanism generally proceeds via an SN2 pathway, especially for primary and secondary alcohols, which results in an inversion of configuration if the benzylic carbon is chiral. pearson.comchadsprep.com However, under certain conditions, particularly in the absence of a base, an SNi (internal nucleophilic substitution) mechanism may occur, leading to retention of configuration. libretexts.orgmasterorganicchemistry.com

Similarly, phosphorus tribromide is effective for converting alcohols to alkyl bromides. masterorganicchemistry.comchegg.com This reaction also typically follows an SN2 mechanism, leading to inversion of stereochemistry. chadsprep.com It is important to note that with hindered alcohols, both PBr₃ and SOCl₂ can sometimes lead to rearrangement products due to the transient formation of carbocation-like intermediates. libretexts.org

Table 1: Halogenation of Benzylic Alcohols

Reagent Product Typical Conditions Mechanism Ref
Thionyl chloride (SOCl₂) Benzyl chloride Dichloromethane, often with a base like pyridine SN2 (with base), SNi (without base) prepchem.com, youtube.com, libretexts.org, youtube.com
Phosphorus tribromide (PBr₃) Benzyl bromide Dichloromethane or other inert solvents SN2 chegg.com, masterorganicchemistry.com, reddit.com

Reactions of the Aromatic Ring System

The two ethoxy groups on the benzene (B151609) ring are strong activating groups and ortho-, para-directors in electrophilic aromatic substitution (EAS) reactions. wikipedia.orgpressbooks.pub This is due to the ability of the oxygen atoms' lone pairs to donate electron density to the aromatic system through resonance, which stabilizes the carbocation intermediate (the arenium ion) formed during the reaction. organicchemistrytutor.comyoutube.com This increased electron density makes the ring more nucleophilic and thus more reactive towards electrophiles compared to unsubstituted benzene. libretexts.org

The resonance structures show that the electron density is particularly enhanced at the positions ortho and para to the ethoxy groups. organicchemistrytutor.comyoutube.com In the case of 1,4-diethoxybenzene (B87031), the positions available for substitution are 2, 3, 5, and 6. Since both ethoxy groups direct to the same positions (the carbons adjacent to them), electrophilic substitution will occur at one of these activated sites. Given the steric hindrance from the existing ethoxy groups, the substitution pattern can be influenced by the size of the incoming electrophile.

While electrophilic substitution is favored on the electron-rich ring of this compound, nucleophilic aromatic substitution (SNAr) is generally difficult. SNAr reactions require the aromatic ring to be electron-deficient, typically achieved by the presence of strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to a good leaving group. wikipedia.orgmasterorganicchemistry.comlibretexts.org The diethoxy-substituted ring is electron-rich, making it a poor substrate for SNAr. The ethoxy groups themselves are also poor leaving groups. Therefore, direct nucleophilic displacement of an ethoxy group on this compound is not a facile reaction. In some specialized cases, such as the Chichibabin reaction with pyridines or reactions involving benzyne (B1209423) intermediates, nucleophilic substitution on aromatic rings can occur without strong electron-withdrawing groups, but these are not standard conditions for a molecule like this compound. wikipedia.orgmasterorganicchemistry.com

Reactivity of the Ether Linkages (e.g., Demethylation/Deethylation Reactions)

The cleavage of the aryl-ethyl ether bonds in this compound requires harsh reaction conditions. wikipedia.org Aryl ethers are generally stable, but their cleavage can be achieved using strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). The reaction proceeds by protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the ethyl group in an SN2 reaction, releasing ethanol (B145695) and the corresponding phenol.

Modern methods for the cleavage of aryl-alkyl ethers include the use of Lewis acids like boron tribromide (BBr₃) or catalytic systems. For instance, combinations of Lewis acids and hydrogenation metals have been studied for the cleavage of ether bonds in lignin (B12514952) model compounds, which are structurally related to this compound. rsc.orgrsc.org Other methods involve reagents like tris(pentafluorophenyl)borane (B72294) with silyl (B83357) hydrides. researchgate.net

Mechanistic Studies of Reactive Intermediates and Reaction Kinetics

Under acidic conditions, the benzylic alcohol functional group of this compound can be protonated, forming a good leaving group (water). dalalinstitute.com Subsequent loss of water generates a benzylic carbocation. This carbocation is significantly stabilized by two factors: resonance with the benzene ring and the electron-donating effect of the two ethoxy groups. dalalinstitute.commasterorganicchemistry.comrutgers.edu The ethoxy groups, particularly at the ortho and para positions, can delocalize the positive charge through resonance, making the formation of this carbocation relatively favorable compared to unsubstituted benzyl carbocations. masterorganicchemistry.combyjus.com

The stability of this carbocation means that reactions proceeding through an SN1 mechanism are possible at the benzylic position. acs.org Once formed, this carbocation can be trapped by various nucleophiles.

While the 2,5-diethoxybenzyl carbocation is relatively stable, carbocation rearrangements, such as Wagner-Meerwein rearrangements, are a possibility in substituted benzylic systems, especially if a more stable carbocation can be formed. wikipedia.orgyoutube.comyoutube.com However, given the significant stabilization already provided by the two ethoxy groups, major rearrangements of the carbon skeleton are less likely unless driven by specific structural features or reaction conditions that would favor, for example, ring expansion or contraction in a more complex derivative. wikipedia.orgyoutube.com The primary fate of this carbocation is typically reaction with a nucleophile present in the medium. rutgers.edu

Proton Transfer and Electron Transfer Processes

Proton and electron transfer are fundamental processes in the chemical transformations of benzyl alcohols. These transfers can occur through various mechanisms, including concerted and stepwise pathways, and are often the rate-determining steps in oxidation and other reactions.

In the context of enzymatic oxidation of benzyl alcohol by benzyl alcohol dehydrogenase, proton transfer is a critical step. Studies on the enzyme suggest that specific amino acid residues, such as histidine, can act as a general base to accept a proton from the hydroxyl group, facilitating the subsequent hydride transfer to an acceptor molecule like NAD+. nih.gov While this is an enzymatic process, it highlights the importance of a basic site for deprotonation in the oxidation of the benzyl alcohol moiety.

The oxidation of benzyl alcohols can also be initiated by a proton-coupled electron transfer (PCET) mechanism. This process, where an electron and a proton are transferred in a single kinetic step, has been proposed for the selective synthesis of benzylic alcohols using certain oxidants. organic-chemistry.org

The electrochemical oxidation of alcohols, another process involving electron transfer, is often facilitated by mediators. For example, the oxidation of benzyl alcohol can be catalyzed by systems like RuCl2(PPh3)3/TEMPO, where the mechanism is proposed to involve a hydridometal species and TEMPO acts as a hydrogen transfer mediator. acs.org

Process Reactant/System Key Mechanistic Feature Reference
Proton TransferBenzyl alcohol in benzyl alcohol dehydrogenaseHistidine residue acts as a general base catalyst for proton abstraction from the hydroxyl group. nih.gov nih.gov
Electron Transfer4-Methoxybenzyl alcohol derivatives with DCA sensitizerFormation of a radical cation via electron transfer to the photosensitizer. rsc.org rsc.org
Proton-Coupled Electron TransferBenzylic C-H bonds with bis(methanesulfonyl) peroxideProposed mechanism for selective oxidation to benzylic alcohols. organic-chemistry.org organic-chemistry.org
Mediated Electron TransferBenzyl alcohol with RuCl2(PPh3)3/TEMPOInvolves a "RuH2(PPh3)3" species with TEMPO as a hydrogen transfer mediator. acs.org acs.org

This table presents data for benzyl alcohol and its methoxy-substituted derivatives due to the limited availability of specific data for this compound.

Kinetic Isotope Effect Studies in Reaction Mechanisms

The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms by determining whether a C-H bond is broken in the rate-determining step. A primary KIE (typically kH/kD > 2) is observed when the bond to the isotopically labeled atom is cleaved in the slowest step of the reaction.

In the oxidation of benzyl alcohols, a significant primary KIE is often observed when the benzylic C-H bond is broken in the rate-determining step. For example, the oxidation of [1,1-²H₂]benzyl alcohol by [bis(trifluoroacetoxy)iodo]benzene (B57053) shows a substantial primary KIE, supporting a mechanism that involves the cleavage of the α-C–H bond in the rate-determining step, likely through a hydride transfer. researchgate.net

Similarly, studies on the aerobic oxidation of benzyl alcohol catalyzed by a Ru/TEMPO system revealed a primary kinetic isotope effect (kH/kD) of 5.1. acs.org This large value is inconsistent with mechanisms involving an oxoruthenium or an oxoammonium species and instead supports a hydridometal mechanism where the C-H bond cleavage is rate-limiting. acs.org

In the context of enzymatic reactions, the oxidation of benzyl alcohol catalyzed by Au/TiO₂ and Au/Al₂O₃ also demonstrates a KIE, indicating that the transfer of a hydride from the benzyl alcohol to the gold catalyst is the rate-limiting step. acs.org

The photolysis of o-nitrobenzyl alcohol derivatives also exhibits a strong kinetic isotope effect at the benzylic center (KIE up to 8.3), highlighting the cleavage of the benzylic C-H bond in the photochemical reaction mechanism. nih.gov

Reaction Catalyst/Reagent Kinetic Isotope Effect (kH/kD) Conclusion Reference
Oxidation of Benzyl Alcohol[Bis(trifluoroacetoxy)iodo]benzeneSubstantial primary KIECleavage of the α-C–H bond in the rate-determining step. researchgate.net
Aerobic Oxidation of Benzyl AlcoholRuCl2(PPh3)3/TEMPO5.1Supports a hydridometal mechanism with rate-limiting C-H bond cleavage. acs.org
Oxidation of Benzyl AlcoholAu/TiO₂ and Au/Al₂O₃KIE observedHydride transfer from benzyl alcohol to gold is rate-limiting. acs.org
Photolysis of o-Nitrobenzyl Alcohol Derivatives-Up to 8.3Cleavage of the benzylic C-H bond is a key step in the photochemical mechanism. nih.gov

This table presents data for benzyl alcohol and its derivatives due to the limited availability of specific data for this compound.

Derivatization and Structural Modification of 2,5 Diethoxybenzyl Alcohol

Synthesis of Analogues with Varied Alkoxy Substituents (e.g., Dimethoxy, Dipropoxy)

The synthesis of 2,5-dialkoxybenzyl alcohol analogues, including the dimethoxy and dipropoxy variants, typically involves a two-step process: the formylation of a 1,4-dialkoxybenzene precursor followed by the reduction of the resulting aldehyde.

The preparation of the intermediate, 2,5-dialkoxybenzaldehyde, can be achieved through several established methods in organic synthesis. For instance, the Vilsmeier-Haack reaction offers a reliable route, where a 1,4-dialkoxybenzene is treated with a formylating agent, typically generated from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). bloomtechz.com Another common method is the Gattermann reaction, which utilizes hydrogen cyanide and a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to introduce the aldehyde functionality onto the aromatic ring. mdma.ch For the synthesis of 2,5-dimethoxybenzaldehyde, a multi-step approach starting from anethole (B165797) has also been described, involving oxidation, Baeyer-Villiger oxidation, hydrolysis, Reimer-Tiemann formylation, and finally methylation. chemicalbook.com

Once the 2,5-dialkoxybenzaldehyde is obtained, it can be readily reduced to the corresponding benzyl (B1604629) alcohol. Standard reducing agents such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent or lithium aluminum hydride (LiAlH₄) in an ethereal solvent are highly effective for this transformation. youtube.comkhanacademy.orgyoutube.comkhanacademy.orgyoutube.com These reagents act as sources of hydride ions (H⁻), which nucleophilically attack the carbonyl carbon of the aldehyde, leading to the formation of the primary alcohol upon workup. khanacademy.orgyoutube.comkhanacademy.orgyoutube.com

A general synthetic scheme for the preparation of 2,5-dialkoxybenzyl alcohols is presented below:

Scheme 1: General Synthesis of 2,5-Dialkoxybenzyl Alcohols

Reaction scheme showing the formylation of a 1,4-dialkoxybenzene to a 2,5-dialkoxybenzaldehyde, followed by reduction to the 2,5-dialkoxybenzyl alcohol.

The choice of the starting 1,4-dialkoxybenzene (with methoxy, ethoxy, or propoxy groups) dictates the final alkoxy substituents on the benzyl alcohol analogue. The reaction conditions for both the formylation and reduction steps are generally mild and provide good yields of the desired products.

Functionalization of the Benzylic Moiety Beyond Simple Oxidation

The benzylic hydroxyl group of 2,5-diethoxybenzyl alcohol is a prime site for a variety of chemical transformations that extend beyond simple oxidation to the corresponding aldehyde or carboxylic acid. These modifications allow for the introduction of diverse functional groups, thereby altering the molecule's chemical properties.

Etherification: The hydroxyl group can be converted into an ether linkage through several methods. The Williamson ether synthesis, a classic method, involves deprotonation of the alcohol to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. More direct and chemoselective methods have also been developed. For instance, benzyl alcohols can be converted to their methyl or ethyl ethers using 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide (B87167) in the corresponding alcohol. organic-chemistry.org Another approach involves the acid-catalyzed reaction of the benzyl alcohol with another alcohol, leading to the formation of a symmetrical or unsymmetrical ether. scirp.orgreddit.com Visible-light photoredox catalysis has also emerged as a mild method for generating alkoxy radicals from alcohols, which can then be used in etherification reactions. nih.gov

Esterification: The formation of esters from this compound can be readily achieved through reaction with carboxylic acids or their derivatives. The Fischer-Speier esterification, which involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst like sulfuric acid, is a common method. masterorganicchemistry.comchemguide.co.uklibretexts.org Alternatively, for more sensitive substrates, the use of coupling agents or the reaction with more reactive acyl chlorides or anhydrides in the presence of a base can provide the desired esters in high yields. nih.gov Oxidative esterification of benzyl alcohols using oxygen as the oxidant under metal-free conditions has also been reported. nih.gov

Conversion to Benzyl Halides: The hydroxyl group can be replaced by a halogen (Cl, Br, I) to form the corresponding 2,5-diethoxybenzyl halide. This transformation is a crucial step for subsequent nucleophilic substitution reactions. Reagents such as thionyl chloride (SOCl₂) for chlorination and phosphorus tribromide (PBr₃) for bromination are commonly employed for primary and secondary alcohols. libretexts.org Alternatively, reaction with concentrated hydrohalic acids (HCl, HBr, HI) can also yield the corresponding benzyl halides. libretexts.orggoogle.com The reactivity of the alcohol towards hydrohalic acids follows the order of tertiary > secondary > primary. libretexts.org

The following table summarizes some key functionalization reactions of the benzylic moiety:

Reaction TypeReagents and ConditionsProduct
EtherificationR'-X, Base (e.g., NaH)2,5-Diethoxybenzyl ether
R'-OH, Acid catalyst, Heat
EsterificationR'-COOH, Acid catalyst, Heat2,5-Diethoxybenzyl ester
R'-COCl, Base (e.g., Pyridine)
HalogenationSOCl₂2,5-Diethoxybenzyl chloride
PBr₃2,5-Diethoxybenzyl bromide
HI2,5-Diethoxybenzyl iodide

Design and Synthesis of Complex Molecular Scaffolds Utilizing this compound as a Building Block

The structural features of this compound, particularly the presence of the reactive benzylic hydroxyl group and the electron-rich aromatic ring, make it a valuable building block for the synthesis of more complex molecular scaffolds, including macrocycles.

A prominent example of this is the use of 2,5-dialkoxybenzyl alcohols in the synthesis of pillar[n]arenes. researchgate.netchemdad.com Pillar[n]arenes are a class of macrocyclic host molecules composed of hydroquinone (B1673460) units linked by methylene (B1212753) bridges at the para-positions. The synthesis of these structures can be achieved through the Lewis acid-catalyzed cyclooligomerization of 2,5-dialkoxybenzyl alcohols or their corresponding benzyl bromides. researchgate.net The reaction is believed to proceed via a Friedel-Crafts alkylation mechanism. researchgate.net The size of the resulting pillar[n]arene (where 'n' is the number of repeating units, typically 5 or 6) can be influenced by the reaction conditions and the nature of the alkoxy substituents.

The general reaction for the formation of a pillar mdma.charene from a 2,5-dialkoxybenzyl alcohol is depicted below:

Scheme 2: Synthesis of a Pillar mdma.charene from a 2,5-Dialkoxybenzyl Alcohol

Cyclooligomerization of five units of a 2,5-dialkoxybenzyl alcohol to form a pillar[<a

Beyond pillararenes, the derivatized forms of this compound, such as the corresponding benzyl halides or other activated intermediates, can be employed in various coupling reactions to construct larger, more intricate molecular architectures. The principles of diversity-oriented synthesis can be applied to generate libraries of macrocycles from building blocks derived from this compound. core.ac.uknih.govcam.ac.uk For instance, the incorporation of this unit into linear precursors containing reactive termini (e.g., an alcohol and a carboxylic acid) would allow for subsequent macrocyclization through intramolecular esterification or other ring-closing reactions. core.ac.ukcam.ac.uk

Structure-Property Relationship Studies in Derivatized Systems (excluding biological/pharmacological properties)

The systematic derivatization of this compound allows for the investigation of structure-property relationships, focusing on how modifications to the molecular structure influence its physicochemical properties. These studies are essential for the rational design of new materials with tailored characteristics.

Computational methods, such as Density Functional Theory (DFT), are powerful tools for probing the electronic and optical properties of these derivatized systems. nih.govchemrxiv.org For instance, DFT calculations can be used to determine the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, the HOMO-LUMO energy gap, and the molecular electrostatic potential (MEP). nih.gov These parameters provide insights into the molecule's reactivity, electronic transitions, and intermolecular interaction capabilities. A study on dimethoxybenzene derivatives demonstrated how different substituents affect these electronic properties, providing a framework for similar investigations on this compound derivatives. nih.gov

Spectroscopic techniques provide experimental data that can be correlated with the structural features of the derivatives. Vibrational spectroscopy (Infrared and Raman) can be used to identify characteristic functional groups and to study the effects of substitution on the vibrational modes of the molecule. theaic.org A detailed vibrational spectroscopic analysis of 2,6-dichlorobenzyl alcohol, for example, allowed for the assignment of various stretching and bending modes, which can be sensitive to changes in the electronic environment of the molecule. theaic.org

The following table outlines key properties that can be studied and the methods used to investigate them in derivatized systems of this compound:

PropertyInvestigative MethodInformation Gained
Electronic StructureDensity Functional Theory (DFT)HOMO/LUMO energies, energy gap, electron density distribution
Optical PropertiesUV-Vis Spectroscopy, DFTElectronic transitions, absorption and emission wavelengths
Vibrational ModesInfrared (IR) and Raman SpectroscopyFunctional group identification, conformational analysis
Intermolecular InteractionsX-ray Crystallography, Hirshfeld Surface AnalysisCrystal packing, hydrogen bonding, van der Waals forces
Thermal StabilityThermogravimetric Analysis (TGA)Decomposition temperature, thermal degradation profile

Advanced Spectroscopic and Analytical Methodologies for Characterization of 2,5 Diethoxybenzyl Alcohol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone technique for the unambiguous structural determination of 2,5-Diethoxybenzyl alcohol. It provides precise information about the chemical environment of each proton and carbon atom within the molecule.

The complete structural assignment of this compound is achieved through a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the spectrum would show distinct signals for the aromatic protons, the methylene (B1212753) protons of the benzyl (B1604629) alcohol group, and the methylene and methyl protons of the two ethoxy groups.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. azom.com In concert with Distortionless Enhancement by Polarization Transfer (DEPT) experiments, the type of each carbon (CH₃, CH₂, CH, or quaternary) can be determined. azom.com This is crucial for assigning the carbons of the ethoxy groups, the benzyl methylene group, and the aromatic ring. azom.comchemicalbook.com

2D NMR Spectroscopy: Two-dimensional NMR techniques are indispensable for confirming the connectivity of atoms within the molecule. emerypharma.comsdsu.edu

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.edu It would confirm the coupling between the methyl and methylene protons within each ethoxy group.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Correlation): These experiments correlate directly bonded proton and carbon atoms. sdsu.educolumbia.edu This allows for the definitive assignment of each proton signal to its corresponding carbon signal.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Aromatic CH6.8 - 7.0113 - 118
Benzyl CH₂~4.6~60
O-CH₂ (Ethoxy)~4.0~64
CH₃ (Ethoxy)~1.4~15
Aromatic C-ON/A149 - 153
Aromatic C-CH₂OHN/A~130
OHVariableN/A

Note: The chemical shifts are approximate and can vary based on the solvent and other experimental conditions.

Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, can provide insights into the through-space proximity of protons, which helps in determining the preferred conformation of the molecule. For instance, NOE correlations could reveal the spatial relationship between the benzylic CH₂ group and the adjacent ethoxy group on the aromatic ring.

Mass Spectrometric Techniques for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight of this compound and for analyzing its fragmentation patterns, which provides further structural confirmation. nist.gov The molecular ion peak [M]⁺ would confirm the molecular weight of 196.24 g/mol .

Common fragmentation patterns for benzyl alcohols include the loss of a hydrogen atom, a hydroxyl radical, or a water molecule. libretexts.orgyoutube.com For this compound, characteristic fragmentation would also involve the cleavage of the ethoxy groups.

Interactive Data Table: Potential Mass Spectrometry Fragments of this compound

m/zPossible Fragment
196[M]⁺ (Molecular Ion)
179[M - OH]⁺
178[M - H₂O]⁺
167[M - C₂H₅]⁺
151[M - OC₂H₅]⁺
139[M - CH₂OH - C₂H₅]⁺
123[M - CH₂OH - OC₂H₅]⁺

Vibrational Spectroscopy (FT-IR, Raman) for Molecular Fingerprinting and Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, serves as a molecular fingerprinting technique, providing information about the functional groups present in this compound. theaic.org

FT-IR Spectroscopy: The FT-IR spectrum would show characteristic absorption bands for the different functional groups. youtube.comresearchgate.net

A broad band in the region of 3200-3600 cm⁻¹ corresponds to the O-H stretching vibration of the alcohol group.

Strong absorptions around 2850-3000 cm⁻¹ are due to C-H stretching of the alkyl groups (ethoxy and methylene).

Aromatic C-H stretching vibrations typically appear between 3000-3100 cm⁻¹.

The C-O stretching vibrations of the alcohol and ether groups would be observed in the fingerprint region, typically between 1000-1300 cm⁻¹.

Aromatic C=C stretching vibrations give rise to bands in the 1450-1600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. Aromatic ring vibrations are often strong in the Raman spectrum.

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

Wavenumber (cm⁻¹)Vibrational Mode
3200 - 3600O-H stretch (alcohol)
3000 - 3100C-H stretch (aromatic)
2850 - 3000C-H stretch (aliphatic)
1450 - 1600C=C stretch (aromatic)
1200 - 1250C-O stretch (aryl ether)
1000 - 1100C-O stretch (alcohol)

Electronic Spectroscopy (UV-Vis) for Photochemical and Electronic Structure Investigations

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule and is particularly useful for studying conjugated systems like the aromatic ring in this compound. niscpr.res.intheijes.com The presence of the benzene (B151609) ring with alkoxy substituents will result in characteristic absorption bands in the UV region. The positions and intensities of these bands are influenced by the substitution pattern on the ring. The spectrum would likely show a primary absorption band (π → π* transition) and potentially a weaker, longer-wavelength band. nih.gov

Interactive Data Table: Expected UV-Vis Absorption Maxima for this compound

Wavelength (λmax, nm)Electronic Transition
~220-230π → π
~270-290π → π

Chromatographic Techniques for Purity Assessment and Impurity Profiling

The rigorous assessment of purity and the comprehensive profiling of impurities are critical quality control steps in the synthesis and application of this compound and its derivatives. Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), are indispensable tools for these analytical challenges. These methods offer high resolution and sensitivity, enabling the separation, identification, and quantification of the main compound from potential process-related impurities and degradation products.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the purity assessment of this compound. Reversed-phase HPLC, utilizing a non-polar stationary phase and a polar mobile phase, is the most common approach. A C18 column is frequently employed, providing excellent separation for moderately polar compounds like benzyl alcohols.

For the analysis of compounds structurally similar to this compound, such as its isomer 3,4-Diethoxybenzyl alcohol, a standard method involves a reversed-phase C18 column with UV detection at 254 nm. The mobile phase typically consists of a mixture of acetonitrile (B52724) and water, sometimes with modifiers like triethylamine (B128534) to improve peak shape. The purity is determined by calculating the peak area percentage of the main component relative to the total peak area of all components in the chromatogram.

Potential impurities in this compound can originate from the starting materials or side reactions during its synthesis. For instance, the synthesis often involves the reduction of 2,5-diethoxybenzaldehyde (B1352808). Incomplete reduction would leave traces of the starting aldehyde. Other potential impurities could include the starting material 1,4-diethoxybenzene (B87031) and by-products from over-reaction or side-reactions. Column chromatography with a hexane/ethyl acetate (B1210297) eluent system is a common method for purification, indicating that impurities are likely to have different polarities. rsc.org

Table 1: Illustrative HPLC Method for Purity Assessment of this compound

ParameterCondition
Column C18, 5 µm, 4.6 x 150 mm
Mobile Phase Acetonitrile:Water (70:30, v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Temperature 40 °C
Injection Volume 10 µL

Table 2: Representative HPLC Data for Purity Analysis

PeakRetention Time (min)CompoundPeak Area (%)
12.51,4-Diethoxybenzene (Impurity)0.2
23.82,5-Diethoxybenzaldehyde (Impurity)0.5
35.2This compound 99.2
47.1Unidentified By-product0.1

Gas Chromatography-Mass Spectrometry (GC-MS) provides a powerful alternative and complementary technique for the analysis of this compound. GC is well-suited for the separation of volatile and thermally stable compounds. The coupling with a mass spectrometer allows for the definitive identification of separated components based on their mass spectra.

In a typical GC-MS analysis, the sample is injected into a heated inlet, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the differential partitioning of the analytes between the mobile phase (carrier gas) and the stationary phase coated on the column wall. The mass spectrometer then ionizes the eluted compounds and separates the resulting ions based on their mass-to-charge ratio, providing a unique fragmentation pattern for each compound. This fragmentation pattern serves as a "fingerprint" for identification. For benzyl alcohol derivatives, derivatization is sometimes employed to increase volatility and improve chromatographic performance.

Table 3: Typical GC-MS Parameters for Analysis of Benzyl Alcohol Derivatives

ParameterCondition
Column HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film
Carrier Gas Helium, 1.0 mL/min
Inlet Temperature 250 °C
Oven Program 100 °C (2 min), ramp to 280 °C at 10 °C/min, hold for 5 min
MS Ion Source Electron Ionization (EI), 70 eV
MS Quadrupole Temp 150 °C
MS Source Temp 230 °C

Computational and Theoretical Investigations of 2,5 Diethoxybenzyl Alcohol

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure and reactivity of many-body systems. For a molecule like 2,5-diethoxybenzyl alcohol, DFT calculations can elucidate the distribution of electron density, the energies of molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the electrostatic potential. These parameters are crucial for predicting where the molecule is susceptible to electrophilic or nucleophilic attack.

For instance, in studies of similar molecules like (E)-2-(2,5-dimethoxybenzylidene)hydrazinecarbothioamide, DFT functionals such as B3LYP and M05-2X have been used to optimize the molecular geometry and analyze electronic properties. researchgate.net Such analyses for this compound would reveal the influence of the two electron-donating ethoxy groups and the hydroxyl group on the aromatic ring's reactivity. The distinct electronic properties conferred by these substituents can allow for site-specific reactions, a principle known as regioselectivity. bloomtechz.com

DFT-based methods are also employed to study reaction mechanisms, such as the reduction of ketones by alcohol dehydrogenases, by modeling the transfer of hydrides and protons. nih.gov This approach could be used to predict the reactivity of the alcohol group in this compound during oxidation reactions. youtube.com

Quantum chemical calculations are highly effective in predicting spectroscopic data, which aids in the characterization of compounds. DFT methods can be used to calculate vibrational frequencies (IR and Raman) and nuclear magnetic resonance (NMR) chemical shifts.

For example, a study on 3,5-dimethoxybenzyl alcohol utilized DFT calculations (at the B3LYP/6-311G(d,p) level) to compute its equilibrium geometry and vibrational frequencies, finding that the calculated results agreed well with experimental FTIR and Raman spectra. researchgate.net A similar computational approach for this compound would involve:

Optimizing the molecule's 3D geometry to find its lowest energy state.

Calculating the vibrational frequencies corresponding to specific bond stretches, bends, and torsions.

Predicting ¹H and ¹³C NMR chemical shifts using methods like the Gauge-Independent Atomic Orbital (GIAO) approach.

In a study of a derivative, (E)-2-(2,5-dimethoxybenzylidene)hydrazinecarbothioamide, the structure optimized at the M05-2X/6-311++G(d,p) level of theory was used for the successful prediction of its IR, Raman, and NMR spectra. researchgate.net This demonstrates the power of DFT to provide detailed assignments for experimental spectra.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insight into conformational flexibility and non-covalent interactions. For this compound, MD simulations could be used to explore:

Conformational Preferences: The rotation around the C-C bond (connecting the benzyl (B1604629) group to the ring) and the C-O bonds of the ethoxy groups leads to various possible conformations. MD simulations can reveal the most stable or populated conformations in different environments (e.g., in a vacuum or in a solvent). Studies on benzyl alcohol have used computational methods to analyze the dihedral angles that define its shape. researchgate.net

Intermolecular Interactions: In a solution or condensed phase, molecules interact via hydrogen bonds, van der Waals forces, and electrostatic interactions. MD simulations can characterize the hydrogen bonding network formed by the hydroxyl group of this compound, both with itself (self-association) and with solvent molecules. researchgate.net Such simulations have been performed for periods up to 10 nanoseconds on complexes of horse liver alcohol dehydrogenase with benzyl alcohol to understand the correlated motions within the enzyme's active site. nih.gov

The table below illustrates the kind of data that can be generated from MD simulations, here showing centrality measures for residues in an alcohol dehydrogenase enzyme, which highlights critical points of interaction.

ResidueBetweenness CentralityCloseness CentralityDegree Centrality
LEU116 0.0400.4046.2
VAL294 0.0350.3844.8
PHE110 0.0320.3742.1
ILE270 0.0300.3641.5
Data adapted from a molecular dynamics study on alcohol dehydrogenase, illustrating the type of network analysis possible. The values represent the top residues identified in the study and are not specific to this compound. nih.gov

Mechanistic Predictions and Transition State Elucidation for Chemical Transformations

Computational chemistry is instrumental in mapping out the pathways of chemical reactions. By calculating the potential energy surface, researchers can identify the lowest-energy path from reactants to products, including the high-energy transition state that must be overcome.

For a transformation involving this compound, such as its conversion to 2,5-diethoxybenzyl chloride using thionyl chloride (SOCl₂), computational methods could distinguish between possible mechanisms like Sₙ2 (with inversion of stereochemistry) and Sₙi (with retention of stereochemistry). masterorganicchemistry.com DFT calculations would be used to:

Model the structures of reactants, intermediates, transition states, and products.

Calculate the activation energy (the energy barrier of the transition state), which determines the reaction rate.

Analyze the geometry of the transition state to understand the key interactions driving the transformation.

A DFT study on the reduction of ketones by an alcohol dehydrogenase, for example, successfully confirmed a mechanism involving the simultaneous transfer of a hydride from NADH and a proton from a tyrosine residue. The calculated reaction energies and barriers showed excellent correlation with experimental kinetic data. nih.gov A similar approach could predict the outcomes of enzymatic or chemical transformations of this compound.

Quantitative Structure-Property Relationship (QSPR) Modeling (Non-Biological Properties)

Quantitative Structure-Property Relationship (QSPR) models are statistical models that correlate variations in the chemical structure of molecules with their physical or chemical properties. nih.gov The goal is to predict the properties of new or untested compounds based on their molecular descriptors.

For non-biological properties of this compound, a QSPR model could be developed to predict properties like:

Boiling point

Refractive index

Density

Solubility in water

To build such a model, a dataset of related compounds (e.g., a series of substituted benzyl alcohols or other aliphatic alcohols) with known experimental properties is required. researchgate.netnih.gov For each molecule, a set of numerical descriptors is calculated based on its structure (e.g., molecular weight, polarizability, topological indices). Multiple linear regression or machine learning algorithms are then used to create a mathematical equation linking the descriptors to the property of interest. researchgate.net

The resulting QSPR model could then be used to predict the properties of this compound, even before it has been synthesized or experimentally characterized. nih.gov

Applications of 2,5 Diethoxybenzyl Alcohol in Chemical Synthesis and Materials Science

Role as a Key Synthetic Intermediate in Complex Organic Transformations

2,5-Diethoxybenzyl alcohol is a valuable intermediate in the synthesis of more complex organic molecules. Its structure allows for a variety of chemical modifications, making it a versatile starting material for multi-step synthetic pathways. The hydroxyl group can be easily converted into other functional groups, such as halides or tosylates, to facilitate nucleophilic substitution reactions. Furthermore, the aromatic ring can undergo electrophilic substitution reactions, allowing for the introduction of additional substituents.

One notable application is in the synthesis of pillar[n]arenes, a class of macrocyclic host molecules. The cyclooligomerization of 2,5-dialkoxybenzyl alcohols or their corresponding bromides, catalyzed by a Lewis acid, is a common method for preparing pillar[n]arenes (where n = 5 or 6). researchgate.netcapes.gov.br This reaction proceeds through a Friedel-Crafts alkylation mechanism at room temperature. capes.gov.br The resulting pillar-shaped macromolecules have found applications in various fields, including host-guest chemistry and materials science. researchgate.net

Precursor for Advanced Polymer Architectures and Macromolecular Design (e.g., Pillar[n]arenes)

The ability of this compound to form pillar[n]arenes makes it a key precursor in the design of advanced polymer architectures. Pillar[n]arenes, with their unique pillar-shaped structure and electron-rich cavity, can serve as monomers or building blocks for the construction of more complex supramolecular polymers and networks. researchgate.netrsc.org

The synthesis of these macrocycles is typically achieved through the cyclooligomerization of 2,5-dialkoxybenzyl alcohols or their bromide derivatives in the presence of a suitable Lewis acid catalyst. researchgate.netcapes.gov.br This facile and efficient preparation has enabled the production of various pillar[n]arene homologues. researchgate.net By modifying the alkoxy substituents or introducing functional groups onto the pillar[n]arene scaffold, researchers can tailor the properties of the resulting polymers for specific applications. For instance, the synthesis of co-pillar nih.govarenes with mixed alkoxy substituents has been demonstrated through the reaction of methoxy- and ethoxy-functionalized pillar rsc.orgarenes. rsc.org

Building Block in Supramolecular Chemistry

The unique structural characteristics of this compound and its derivatives, particularly the pillar[n]arenes formed from them, position them as fundamental building blocks in the field of supramolecular chemistry. researchgate.netrsc.org The pillar-shaped architecture of pillar[n]arenes, featuring a hydrophobic cavity and portals that can be functionalized, allows them to act as hosts for a variety of guest molecules. researchgate.net

This host-guest behavior is central to their application in creating complex, non-covalently linked supramolecular assemblies. The interactions between the pillar[n]arene host and guest molecules are driven by various non-covalent forces, such as van der Waals forces, hydrogen bonding, and π-π stacking. These interactions can be tuned by altering the size of the macrocycle (the value of 'n'), the nature of the alkoxy substituents, and the functional groups appended to the portals. researchgate.net The resulting supramolecular structures have potential applications in areas such as molecular recognition, sensing, and drug delivery.

Utilization in Photolabile Protecting Group Chemistry and On-Demand Release Studies

In the realm of photolabile protecting groups (PPGs), derivatives of benzyl (B1604629) alcohol play a significant role. These groups can be attached to a functional group in a molecule to mask its reactivity and can be subsequently removed by irradiation with light, often UV light. This allows for precise spatial and temporal control over the release of the protected molecule.

While direct studies on this compound as a photolabile protecting group are not extensively detailed in the provided search results, the broader class of substituted benzyl alcohols, particularly nitrobenzyl derivatives, are well-established in this field. For instance, the ortho-nitrobenzyl group is a classic example of a PPG. huji.ac.il The introduction of dimethoxy groups, as seen in 4,5-dimethoxy-2-nitrobenzyl alcohol, can influence the photochemical properties, such as the absorption spectrum and the nature of the transient species formed upon photolysis. nih.gov This suggests that the electronic effects of the ethoxy groups in this compound could be harnessed to fine-tune the photolytic cleavage of a protecting group derived from it. The general principle involves the light-induced rearrangement of the benzyl derivative to release the protected functional group, enabling on-demand release in various applications, including controlled drug delivery and the synthesis of complex biomolecules. acs.orgnih.govrsc.org

Substrate in Biocatalytic Studies for Enzyme Discovery and Characterization

This compound and structurally related compounds serve as valuable substrates in biocatalytic studies aimed at the discovery and characterization of novel enzymes, particularly alcohol oxidases and dehydrogenases. biorxiv.orgmdpi.comnih.govfrontiersin.org These enzymes are of significant interest for their potential in green chemistry applications, as they can catalyze oxidation reactions under mild conditions with high selectivity.

In these studies, the conversion of benzyl alcohol derivatives to their corresponding aldehydes or ketones is monitored to assess the activity and substrate specificity of the enzyme. For example, the oxidation of various benzyl alcohols, including those with dimethoxy substituents, has been used to characterize newly discovered aryl-alcohol oxidases. biorxiv.org The electronic properties of the substituents on the aromatic ring can influence the enzyme's activity, providing insights into the enzyme's catalytic mechanism. Furthermore, whole-cell biocatalysis systems are being developed for the production of benzyl alcohol and its derivatives, highlighting the industrial relevance of these enzymatic transformations. mdpi.comresearchgate.net

Application in Sonocatalysis Research and Energy-Efficient Reactions

Recent research has explored the use of sonocatalysis, the application of ultrasound to enhance or initiate chemical reactions, for the selective oxidation of benzyl alcohol derivatives. mdpi.comphoto-catalysis.orgresearchgate.net This approach offers a potentially more energy-efficient and environmentally friendly alternative to traditional oxidation methods.

In the context of sonocatalysis, studies have investigated the selective oxidation of 4-hydroxy-3,5-dimethoxybenzyl alcohol, a compound structurally related to this compound. These studies have employed various carbonaceous materials as catalysts, which are activated by the acoustic cavitation generated by ultrasound. mdpi.comphoto-catalysis.orgresearchgate.net The research focuses on understanding the mechanism of sonocatalytic oxidation and optimizing reaction conditions to achieve high conversion and selectivity to the desired aldehyde product. While direct sonocatalytic studies on this compound were not found in the search results, the principles and findings from related systems suggest its potential as a substrate in this emerging field of energy-efficient chemical synthesis.

Future Perspectives and Emerging Research Directions for 2,5 Diethoxybenzyl Alcohol

The continued exploration of substituted aromatic alcohols like 2,5-diethoxybenzyl alcohol is driven by their potential as versatile intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials. While foundational knowledge exists, the future of research concerning this specific compound is poised to move towards more sophisticated, efficient, and sustainable methodologies. Emerging research directions are focused on overcoming the limitations of classical synthetic routes and unlocking new chemical possibilities through innovative catalytic and technological paradigms. The following sections detail the key areas of future investigation that promise to redefine the synthetic accessibility and application scope of this compound.

Q & A

Q. What are the recommended synthetic routes for 2,5-diethoxybenzyl alcohol, and how do reaction conditions influence yield?

Methodological Answer: this compound can be synthesized via reduction of its corresponding aldehyde (2,5-diethoxybenzaldehyde) using sodium borohydride (NaBH₄) in 1,2-dimethoxyethane under inert atmosphere . For higher steric hindrance, lithium aluminum hydride (LiAlH₄) in dry tetrahydrofuran (THF) at reflux is effective, as demonstrated in analogous benzocycloalkanone reductions . Key factors affecting yield include:

  • Catalyst stoichiometry : Excess LiAlH₄ (4 mmol per 1 mmol substrate) ensures complete reduction .
  • Temperature control : Reflux at 60–80°C optimizes reaction kinetics while minimizing side reactions like over-reduction .
  • Workup : Quenching with water followed by dichloromethane extraction and sodium sulfate drying improves purity .

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H-NMR (CDCl₃) typically shows peaks for ethoxy groups (δ 1.3–1.5 ppm for CH₃, δ 3.4–4.0 ppm for OCH₂), aromatic protons (δ 6.7–7.2 ppm), and the benzylic hydroxyl (δ 2.0–2.5 ppm, broad). ¹³C-NMR confirms ether (C-O) and aromatic carbons .
  • FT-IR : Hydroxyl stretching (ν ~3300–3500 cm⁻¹), C-O-C ether vibrations (ν ~1200–1250 cm⁻¹), and aromatic C=C (ν ~1450–1600 cm⁻¹) are diagnostic .
  • Mass Spectrometry : Electron ionization (EI-MS) should display a molecular ion peak at m/z 196 (C₁₁H₁₆O₃) and fragments corresponding to ethoxy loss (e.g., m/z 151) .

Q. What safety precautions are essential when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use N95 masks, nitrile gloves, and safety goggles to avoid inhalation, skin contact, or eye exposure .
  • Ventilation : Perform reactions in a fume hood due to potential volatile byproducts.
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous organic waste .

Advanced Research Questions

Q. How can researchers optimize the regioselectivity of ethoxy group introduction in benzyl alcohol derivatives?

Methodological Answer: Regioselective ethoxylation of benzyl alcohols requires:

  • Protecting Groups : Temporarily block undesired hydroxyl positions using silyl (e.g., TBS) or acetyl groups before ethoxylation .
  • Catalytic Systems : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilic substitution efficiency in biphasic systems .
  • Kinetic Control : Lower reaction temperatures (0–25°C) favor mono-ethoxylation, while higher temperatures (50–80°C) promote di-substitution .

Q. What challenges arise in chromatographic separation of this compound from diastereomers or byproducts?

Methodological Answer:

  • Column Selection : Reverse-phase HPLC with C18 columns and methanol/water gradients (70:30 to 90:10) resolves polar byproducts .
  • Detection Issues : UV detection at 254 nm may overlap with aromatic byproducts; use LC-MS for unambiguous identification .
  • Solubility Constraints : Pre-purify via liquid-liquid extraction (e.g., ethyl acetate/water) to remove salts or unreacted starting materials .

Q. How can computational chemistry aid in predicting the reactivity of this compound?

Methodological Answer:

  • DFT Calculations : Model reaction pathways (e.g., oxidation to 2,5-diethoxybenzaldehyde) using Gaussian09 with B3LYP/6-31G(d) to predict activation energies and transition states .
  • Molecular Dynamics : Simulate solvent effects (e.g., THF vs. DMF) on reaction rates using GROMACS .
  • QSPR Models : Corrate Hammett σ values of substituents with experimental rate constants for oxidation or esterification .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.